Pentanedioic acid, 1,1-dimethylethyl methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 1,1-dimethylethyl methyl ester can be synthesized through the esterification of glutaric acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 1,1-dimethylethyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of glutaric acid and its derivatives.
Reduction: Formation of alcohols such as 1,5-pentanediol.
Substitution: Formation of amides, esters, and other substituted products.
Scientific Research Applications
Pentanedioic acid, 1,1-dimethylethyl methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug formulation and as an intermediate in the production of active pharmaceutical ingredients.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanedioic acid, 1,1-dimethylethyl methyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
Dimethyl glutarate: Another ester of glutaric acid with similar chemical properties.
Diethyl glutarate: An ester with ethyl groups instead of tert-butyl and methyl groups.
Glutaric acid: The parent compound from which these esters are derived.
Uniqueness
Pentanedioic acid, 1,1-dimethylethyl methyl ester is unique due to the presence of both tert-butyl and methyl ester groups, which impart distinct chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl pentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)7-5-6-8(11)13-4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMUHPHODGHQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527171 | |
Record name | tert-Butyl methyl pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59378-98-2 | |
Record name | tert-Butyl methyl pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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